molecular formula C18H15ClN2OS B2859106 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-94-4

3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2859106
M. Wt: 342.84
InChI Key: HHDWEKMPZMZFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex and detailed. It was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .


Physical And Chemical Properties Analysis

The compound “3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” has a molecular formula of C15H14ClNO and a molecular weight of 259.73 .

Scientific Research Applications

Synthesis and Biological Activity

The research on compounds structurally related to 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide primarily focuses on their synthesis and evaluation for various biological activities. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have been synthesized and shown to exhibit anti-inflammatory activity, highlighting the potential of thiazole derivatives in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006). Additionally, benzamide derivatives related to the chemical structure of interest have been investigated for their herbicidal activity, indicating their utility in agricultural applications (Viste et al., 1970).

Anticancer Evaluation

A significant area of research involves the synthesis of benzamide derivatives containing a thiadiazole scaffold for anticancer evaluation. Studies demonstrate that these compounds possess promising anticancer activity against various human cancer cell lines, suggesting their potential as anticancer agents. Molecular docking studies further support their biological efficacy, providing insights into their mechanism of action (Tiwari et al., 2017).

Antimicrobial and Antifungal Activities

Research on thiazole and benzamide derivatives has also extended to their antimicrobial and antifungal properties. For example, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, other thiazole derivatives have been evaluated as efficient corrosion inhibitors for steel in hydrochloric acid solution, demonstrating the versatility of these compounds in both biomedical and industrial applications (Yadav et al., 2015).

Safety And Hazards

As with any chemical, safety precautions should be taken when handling “3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide”. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-11-6-7-15(12(2)8-11)16-10-23-18(20-16)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWEKMPZMZFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

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